2,2-Dimethoxyspiro[3.3]heptan-6-ol
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Overview
Description
2,2-Dimethoxyspiro[33]heptan-6-ol is an organic compound with the molecular formula C9H16O3 It is characterized by a spirocyclic structure, which includes a spiro[33]heptane core with two methoxy groups at the 2-position and a hydroxyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethoxyspiro[3.3]heptan-6-ol typically involves the formation of the spirocyclic core followed by the introduction of methoxy and hydroxyl groups. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by methoxylation and hydroxylation reactions. Specific details on the reaction conditions and reagents used can vary depending on the desired yield and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high efficiency and scalability. This often includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethoxyspiro[3.3]heptan-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a methylene group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce methylene derivatives.
Scientific Research Applications
2,2-Dimethoxyspiro[3.3]heptan-6-ol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethoxyspiro[3.3]heptan-6-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects.
Comparison with Similar Compounds
2,2-Dimethoxyspiro[3.3]heptane: Lacks the hydroxyl group, resulting in different reactivity and applications.
2,2-Dimethoxyspiro[3.3]heptan-4-ol: The hydroxyl group is positioned differently, affecting its chemical behavior and uses.
Uniqueness: 2,2-Dimethoxyspiro[3.3]heptan-6-ol is unique due to the specific placement of its functional groups, which imparts distinct chemical and biological properties. This makes it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
2,2-dimethoxyspiro[3.3]heptan-6-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-11-9(12-2)5-8(6-9)3-7(10)4-8/h7,10H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPSUOFSOXMSGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2(C1)CC(C2)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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